molecular formula C12H14N4O B2459080 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide CAS No. 1172318-49-8

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B2459080
M. Wt: 230.271
InChI Key: RDIMYOATNXVQTI-UHFFFAOYSA-N
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Description

The compound “1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It likely contains an aminophenyl group, an ethyl group, and a pyrazole group, along with a carboxamide group . These types of compounds are often used in scientific research, including drug development, organic synthesis, and material science.


Synthesis Analysis

While specific synthesis methods for this compound were not found, amines can generally be prepared through various methods. These include alkylation or arylation reactions on nitrogen, reduction of compounds with nitrogen in a higher oxidation state, and conversion of amides to amines through reduction, hydrolysis, or rearrangement .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using techniques like Density Functional Theory . The complete assignments of these compounds are often performed based on experimental data and potential energy distribution of the vibrational modes .


Chemical Reactions Analysis

Again, while specific reactions involving this compound were not found, amines in general can undergo a variety of reactions. These include reactions with acids to form ammonium salts, reactions with alkyl halides to form secondary, tertiary amines and quaternary ammonium salts, and reactions with nitrous acid to form diazonium salts .

properties

IUPAC Name

1-(4-aminophenyl)-5-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-2-11-10(12(14)17)7-15-16(11)9-5-3-8(13)4-6-9/h3-7H,2,13H2,1H3,(H2,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIMYOATNXVQTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide

CAS RN

1172318-49-8
Record name 1-(4-aminophenyl)-5-ethyl-1H-pyrazole-4-carboxamide
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